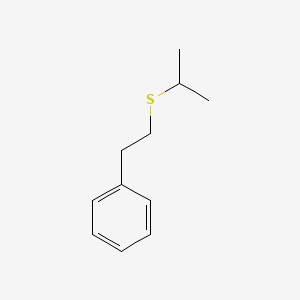
N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features both fluorobenzyl and trifluoromethyl groups. Compounds containing fluorine atoms are often of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and lipophilicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine typically involves the reaction of 3-fluorobenzyl chloride with N-(trifluoromethyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives.
Reduction: Reduction reactions might reduce the fluorobenzyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving fluorinated compounds.
Medicine: Possible applications in drug development due to its fluorinated groups, which can enhance metabolic stability and bioavailability.
Industry: Use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action for N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms could play a role in enhancing binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- N-(3-fluorobenzyl)-N-methylamine
- N-(trifluoromethyl)benzylamine
- N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine
Uniqueness
N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both fluorobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. These groups can enhance metabolic stability, lipophilicity, and binding affinity, making the compound potentially valuable in various applications.
特性
分子式 |
C10H11F4N |
|---|---|
分子量 |
221.19 g/mol |
IUPAC名 |
N-[(3-fluorophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11F4N/c1-2-15(10(12,13)14)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
InChIキー |
JCCQGZSCBWMTJP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=CC=C1)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


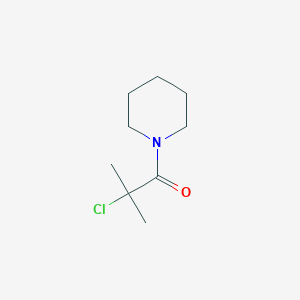

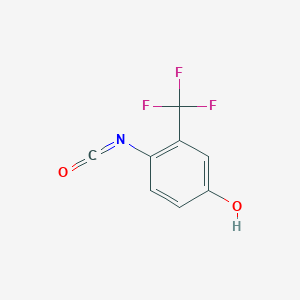
![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
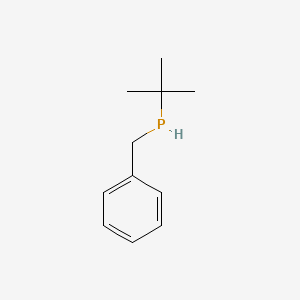
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)
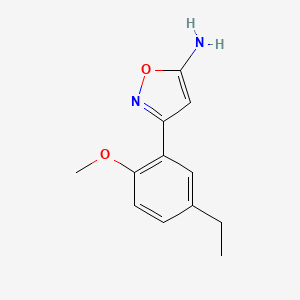
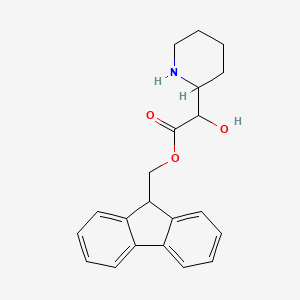

![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
